molecular formula C11H15BrF3N B14469214 N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide CAS No. 71324-01-1

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide

Cat. No.: B14469214
CAS No.: 71324-01-1
M. Wt: 298.14 g/mol
InChI Key: CYICKUZUCUPSPE-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide is a quaternary ammonium compound characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide typically involves the quaternization of N,N,N-trimethylamine with 3-(trifluoromethyl)benzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Transesterification: It can participate in transesterification reactions, especially in the presence of catalysts.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, chloride, acetate.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for transesterification.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N,N,N-trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride or acetate can be formed.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or partially reduced derivatives.

Scientific Research Applications

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide involves its interaction with molecular targets through ionic and covalent bonding. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. The quaternary ammonium group facilitates ionic interactions with negatively charged sites, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(trifluoromethyl)benzamide
  • N-(Trifluoroacetyl)-N’-(3-(trifluoromethyl)phenyl)urea
  • Tetramethylammonium bromide

Uniqueness

N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium bromide stands out due to its unique combination of a trifluoromethyl group and a quaternary ammonium structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its similar counterparts .

Properties

CAS No.

71324-01-1

Molecular Formula

C11H15BrF3N

Molecular Weight

298.14 g/mol

IUPAC Name

trimethyl-[[3-(trifluoromethyl)phenyl]methyl]azanium;bromide

InChI

InChI=1S/C11H15F3N.BrH/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

CYICKUZUCUPSPE-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CC(=CC=C1)C(F)(F)F.[Br-]

Origin of Product

United States

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